REACTION_CXSMILES
|
[Cl:1][C:2]1[N+:3]([O-])=[CH:4][CH:5]=[C:6]2[CH:10]=[CH:9][S:8][C:7]=12.O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:4]1[CH:5]=[C:6]2[CH:10]=[CH:9][S:8][C:7]2=[C:2]([Cl:1])[N:3]=1
|
Name
|
7-chlorothieno[2,3-c]pyridine 6-oxide
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
ClC=1[N+](=CC=C2C1SC=C2)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 115° C. under N2 for 7 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After that time, the excess POCl3 was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was poured into ice/water (100 mL)
|
Type
|
ADDITION
|
Details
|
basified by addition of 8 N NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with saturated NaHCO3 (50 mL), water (50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by ISCO chromatography (0 to 40% EtOAc:heptane)
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=C(N1)Cl)SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.97 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |